molecular formula C18H13BrN4S B2928648 (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 1322209-44-8

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2928648
CAS No.: 1322209-44-8
M. Wt: 397.29
InChI Key: PCVOMXDXCMHGLS-XQNSMLJCSA-N
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Description

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that features a thiazole ring, a brominated aniline group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the brominated aniline and the cyanide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the brominated aniline group but lacks the thiazole and cyanide groups.

    4-Methylphenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.

    Thiazole derivatives: Compounds with the thiazole ring but different substituents.

Uniqueness

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-2-4-13(5-3-12)17-11-24-18(21-17)16(10-20)23-22-15-8-6-14(19)7-9-15/h2-9,11,22H,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVOMXDXCMHGLS-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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